molecular formula C16H15FN4S B12244699 N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No.: B12244699
M. Wt: 314.4 g/mol
InChI Key: JXNJKJMABOLYOK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, an azetidine ring, and a 4-fluorophenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine

InChI

InChI=1S/C16H15FN4S/c17-12-3-1-11(2-4-12)7-18-13-8-21(9-13)16-15-14(5-6-22-15)19-10-20-16/h1-6,10,13,18H,7-9H2

InChI Key

JXNJKJMABOLYOK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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